molecular formula C21H11N3O7 B14547418 Benzamide, N-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1-anthracenyl)- CAS No. 61907-30-0

Benzamide, N-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1-anthracenyl)-

Cat. No.: B14547418
CAS No.: 61907-30-0
M. Wt: 417.3 g/mol
InChI Key: UAQDLPOYYORSKD-UHFFFAOYSA-N
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Description

Benzamide, N-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1-anthracenyl)-: is a complex organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1-anthracenyl)- typically involves the nitration of an anthraquinone derivative followed by the introduction of the benzamide group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthraquinone core, leading to the formation of quinone derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted anthraquinone derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various dyes and pigments. Its unique structure allows for the development of colorants with specific properties.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its nitro groups make it a potential candidate for studying nitroreductase activity in cells.

Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of anti-cancer and anti-inflammatory agents. The presence of the anthraquinone core is known to interact with DNA and inhibit topoisomerase enzymes.

Industry: In the industrial sector, the compound is used in the production of high-performance pigments and coatings. Its stability and color properties make it suitable for applications in automotive and aerospace industries.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular enzymes and DNA. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules. The anthraquinone core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription.

Comparison with Similar Compounds

  • Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
  • Benzamide, N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-

Comparison:

  • Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- has a chloro substituent instead of nitro groups, which affects its reactivity and applications. It is primarily used in the synthesis of dyes and pigments.
  • Benzamide, N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)- contains a hydroxy group, making it more hydrophilic and suitable for different biological applications. It is used in the study of enzyme interactions and as a precursor for other bioactive compounds.

The unique combination of nitro groups and the anthraquinone core in Benzamide, N-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1-anthracenyl)- makes it a versatile compound with diverse applications in various fields of research and industry.

Properties

CAS No.

61907-30-0

Molecular Formula

C21H11N3O7

Molecular Weight

417.3 g/mol

IUPAC Name

N-(4,5-dinitro-9,10-dioxoanthracen-1-yl)benzamide

InChI

InChI=1S/C21H11N3O7/c25-19-12-7-4-8-14(23(28)29)16(12)20(26)18-15(24(30)31)10-9-13(17(18)19)22-21(27)11-5-2-1-3-6-11/h1-10H,(H,22,27)

InChI Key

UAQDLPOYYORSKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=C(C3=O)C=CC=C4[N+](=O)[O-]

Origin of Product

United States

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